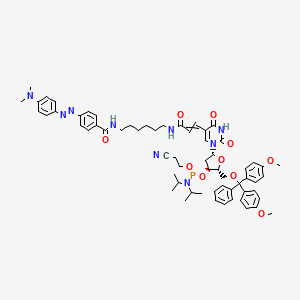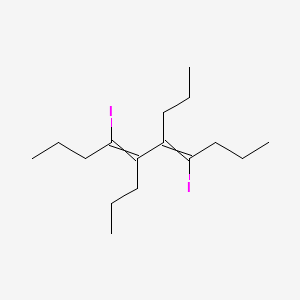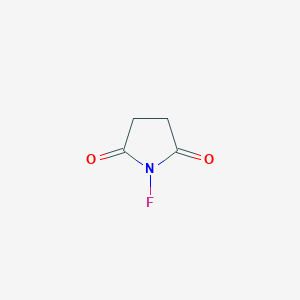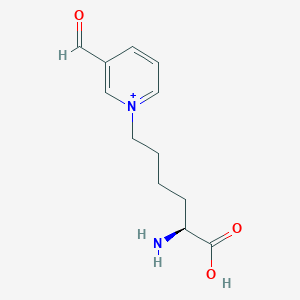
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is a compound that features a pyridine ring with a formyl group at the 3-position and is linked to L-norleucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine ring is treated with a formylating agent such as DMF and POCl3.
Coupling with L-norleucine: The final step involves coupling the formylpyridine with L-norleucine using peptide coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 6-(3-Carboxypyridin-1-ium-1-yl)-L-norleucine.
Reduction: 6-(3-Hydroxypyridin-1-ium-1-yl)-L-norleucine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
6-(3-Formylpyridin-1-ium-1-yl)-L-alanine: Similar structure but with alanine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-lysine: Contains lysine instead of norleucine.
6-(3-Formylpyridin-1-ium-1-yl)-L-phenylalanine: Features phenylalanine in place of norleucine.
Uniqueness
6-(3-Formylpyridin-1-ium-1-yl)-L-norleucine is unique due to the presence of the norleucine moiety, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
610780-56-8 |
|---|---|
分子式 |
C12H17N2O3+ |
分子量 |
237.27 g/mol |
IUPAC名 |
(2S)-2-amino-6-(3-formylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-11(12(16)17)5-1-2-6-14-7-3-4-10(8-14)9-15/h3-4,7-9,11H,1-2,5-6,13H2/p+1/t11-/m0/s1 |
InChIキー |
FJTXVACWFXDTOU-NSHDSACASA-O |
異性体SMILES |
C1=CC(=C[N+](=C1)CCCC[C@@H](C(=O)O)N)C=O |
正規SMILES |
C1=CC(=C[N+](=C1)CCCCC(C(=O)O)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


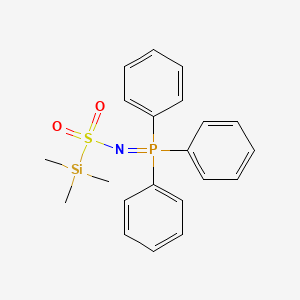
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
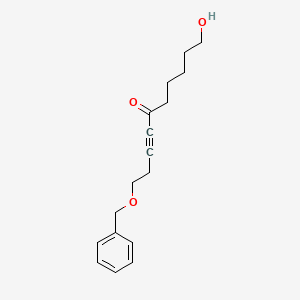
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
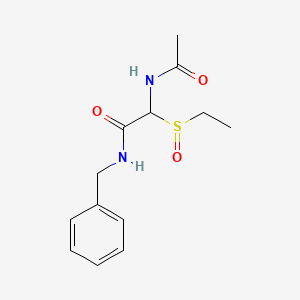
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
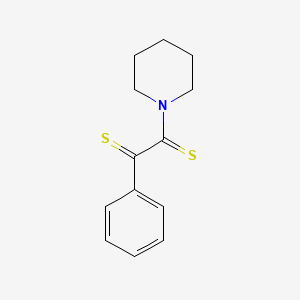
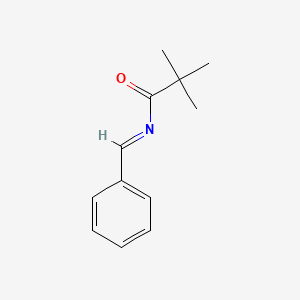
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
